molecular formula C11H16ClNO B2661146 4-(2-Cyclopropylethoxy)aniline hydrochloride CAS No. 1909305-38-9

4-(2-Cyclopropylethoxy)aniline hydrochloride

Cat. No.: B2661146
CAS No.: 1909305-38-9
M. Wt: 213.71
InChI Key: DKJQLNIQJGDSHX-UHFFFAOYSA-N
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Description

4-(2-Cyclopropylethoxy)aniline hydrochloride is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.71 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyclopropylethoxy)aniline hydrochloride typically involves the reaction of 4-nitrophenol with 2-cyclopropylethanol under basic conditions to form 4-(2-cyclopropylethoxy)nitrobenzene. This intermediate is then reduced to 4-(2-cyclopropylethoxy)aniline, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyclopropylethoxy)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as palladium on carbon (Pd/C) or iron powder.

    Substitution reagents: Such as halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions include various substituted aniline derivatives and quinone compounds .

Scientific Research Applications

4-(2-Cyclopropylethoxy)aniline hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Cyclopropylethoxy)aniline hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 4-(2-Cyclopropylethoxy)aniline hydrochloride include:

Uniqueness

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

4-(2-cyclopropylethoxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c12-10-3-5-11(6-4-10)13-8-7-9-1-2-9;/h3-6,9H,1-2,7-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJQLNIQJGDSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCOC2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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